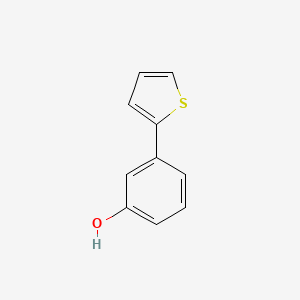

3-(Thiophen-2-YL)phenol

Übersicht

Beschreibung

3-(Thiophen-2-YL)phenol is an organic compound that features a thiophene ring attached to a phenol group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-YL)phenol typically involves the formation of the thiophene ring followed by its attachment to a phenol group. Common synthetic methods include:

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).

Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives.

Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed coupling reactions can facilitate the formation of thiophene rings with high specificity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Thiophen-2-YL)phenol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Thiophene rings can be reduced to form dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with different substituents

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Lewis acids like aluminum chloride (AlCl3) are often used to facilitate electrophilic aromatic substitution

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophenes depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(Thiophen-2-YL)phenol has been investigated for its potential therapeutic properties, particularly in the context of anticancer activity. Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various human cancer cell lines. For instance, a study synthesized novel chalcone derivatives incorporating thiophene moieties and evaluated their anticancer activities. The results indicated that these compounds could inhibit cancer cell proliferation effectively, suggesting a promising avenue for drug development in oncology .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Type | Cell Lines Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Chalcone Derivatives | MCF-7, HeLa, A549 | 10 - 30 | |

| Pyrazole Analogues | MCF-7 | 15 |

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials. Its application in creating organic semiconductors is noteworthy. Research has demonstrated that thiophene-containing compounds can enhance the electrical conductivity and stability of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The incorporation of thiophene into polymer matrices has been shown to improve charge transport properties significantly .

Case Study: Organic Solar Cells

A study explored the use of thiophene-based polymers in OSCs, revealing that devices fabricated with these materials exhibited improved efficiency compared to traditional fullerene-based systems. The enhanced performance was attributed to better charge separation and transport facilitated by the thiophene units .

Organic Electronics

The optical properties of this compound derivatives have been extensively studied for their potential in photonic applications. The compound's ability to act as a chromophore makes it suitable for use in dye-sensitized solar cells and fluorescent sensors. Research indicates that the photophysical properties of thiophene derivatives can be tuned through structural modifications, allowing for the design of materials with specific absorption and emission characteristics .

Table 2: Photophysical Properties of Thiophene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Application |

|---|---|---|---|

| This compound | 350 | 450 | Fluorescent Sensor |

| Thiophene Polymer | 500 | 600 | Organic Solar Cells |

Wirkmechanismus

The mechanism of action of 3-(Thiophen-2-YL)phenol involves its interaction with various molecular targets:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis

Vergleich Mit ähnlichen Verbindungen

3-(Thiophen-2-YL)phenol can be compared with other thiophene derivatives:

Biologische Aktivität

3-(Thiophen-2-YL)phenol, a compound characterized by the presence of a thiophene ring attached to a phenolic structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and antiviral activities.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a thiophene ring (a five-membered aromatic ring containing sulfur) directly bonded to a phenolic group, which is known for its potential biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research involving various synthesized derivatives has shown promising results against several cancer cell lines.

In Vitro Studies

A study published in Molecules demonstrated that derivatives of this compound displayed cytotoxic effects against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The median growth inhibitory (GI50) values were reported as follows:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | A549 | 5.1 |

| This compound | MCF-7 | 4.8 |

| This compound | HeLa | 6.0 |

These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Research indicates that it exhibits activity against both bacterial and fungal strains.

Screening Results

A screening study evaluated the antimicrobial efficacy of various compounds, including this compound, against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The compound showed notable activity against Candida albicans, indicating its potential as an antifungal agent .

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties as well. A study focused on dengue virus polymerase inhibitors highlighted the compound's ability to inhibit viral replication.

The antiviral activity was assessed through high-throughput screening methods, revealing that derivatives of the compound could inhibit the NS5 RNA-dependent RNA polymerase of dengue virus with submicromolar activity:

| Compound | IC50 (µM) |

|---|---|

| This compound derivative | 0.5 |

This finding underscores the compound's potential for further development as an antiviral therapeutic agent .

Eigenschaften

IUPAC Name |

3-thiophen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRLPFAEBJQNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393696 | |

| Record name | 3-thiophen-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29886-66-6 | |

| Record name | 3-thiophen-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.